GnRH Receptor Binding Affinity vs. Cetrorelix
In direct in vitro pharmacological characterization studies, linzagolix demonstrated selective binding to the human GnRH receptor and inhibited GnRH-stimulated signaling in a manner quantitatively comparable to cetrorelix, a well-established peptide GnRH antagonist [1]. The study established that linzagolix functions as a competitive antagonist at the GnRH receptor, with potency comparable to the peptide antagonist reference standard [2].
| Evidence Dimension | GnRH receptor functional antagonism |
|---|---|
| Target Compound Data | Inhibition of GnRH-stimulated signaling; selective binding to GnRH receptor |
| Comparator Or Baseline | Cetrorelix (peptide GnRH antagonist) |
| Quantified Difference | Comparable inhibitory effect (qualitative assessment of functional antagonism) |
| Conditions | In vitro human GnRH receptor binding and functional signaling assays |
Why This Matters
Confirms that linzagolix achieves receptor-level pharmacology equivalent to established peptide antagonists while offering oral bioavailability as a non-peptide small molecule, providing a validated reference point for research applications.
- [1] Tezuka M, Ohtake N, Suzuki T, et al. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors. Clin Exp Pharmacol Physiol. 2022;49(10):1082-1093. View Source
- [2] Tezuka M, Suzuki T, Ohtake N, et al. Linzagolix: A novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors. Endocr Rev. 2021;42(Suppl):A107. View Source
